2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide
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Overview
Description
2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Mechanism of Action
Target of Action
albicans .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer activities.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives have wide biological properties and chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Result of Action
It is known that some 1,3,4-thiadiazole derivatives have shown dose-dependent anticancer activities against studied cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid derivative.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alcohols replace the thiol group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole-5-thiol: Known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .
Biological Activity
2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring which is pivotal in its biological interactions.
1. Antimicrobial Activity
Thiadiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 2-sulfanylidene-3H-1,3,4-thiadiazole exhibit significant activity against various bacterial strains.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
The compound demonstrated effective inhibition against E. coli and S. aureus, suggesting its potential as an antibacterial agent .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown promising cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (μg/mL) | Activity (%) |
---|---|---|
HCT116 | 3.29 | 89.2 |
MCF-7 | 0.28 | 90 |
A549 | 0.52 | 85 |
These findings indicate that the compound has a strong inhibitory effect on cancer cell proliferation .
3. Anticonvulsant Activity
The anticonvulsant properties of thiadiazoles are also noteworthy. Studies have shown that certain derivatives can effectively reduce seizure activity in rodent models.
Compound | Model Used | Protective Index (PI) |
---|---|---|
Compound A | MES Model | 6.5 |
Compound B | PTZ Model | 7 |
These compounds were compared to standard anticonvulsants like phenytoin and carbamazepine, demonstrating comparable efficacy with reduced neurotoxicity .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It can modulate neurotransmitter receptors implicated in seizure disorders.
Case Studies
Several studies illustrate the efficacy of thiadiazole derivatives:
- Antimicrobial Study : A study evaluating the antibacterial efficacy of various thiadiazole derivatives found that those with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .
- Cytotoxicity Evaluation : A series of experiments on cancer cell lines revealed that modifications in the thiadiazole structure significantly affected cytotoxic potency, emphasizing the importance of structure-activity relationships in drug design .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3/c4-1(7)2-5-6-3(8)9-2/h(H2,4,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPCHAKKQKQVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)S1)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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